(3S)-3-amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one (3S)-3-amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16554267
InChI: InChI=1S/C10H10F2N2O/c11-6-3-5-1-2-8(13)10(15)14-9(5)7(12)4-6/h3-4,8H,1-2,13H2,(H,14,15)/t8-/m0/s1
SMILES:
Molecular Formula: C10H10F2N2O
Molecular Weight: 212.20 g/mol

(3S)-3-amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one

CAS No.:

Cat. No.: VC16554267

Molecular Formula: C10H10F2N2O

Molecular Weight: 212.20 g/mol

* For research use only. Not for human or veterinary use.

(3S)-3-amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one -

Specification

Molecular Formula C10H10F2N2O
Molecular Weight 212.20 g/mol
IUPAC Name (3S)-3-amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one
Standard InChI InChI=1S/C10H10F2N2O/c11-6-3-5-1-2-8(13)10(15)14-9(5)7(12)4-6/h3-4,8H,1-2,13H2,(H,14,15)/t8-/m0/s1
Standard InChI Key CBGXQEBAKDRZNY-QMMMGPOBSA-N
Isomeric SMILES C1CC2=C(C(=CC(=C2)F)F)NC(=O)[C@H]1N
Canonical SMILES C1CC2=C(C(=CC(=C2)F)F)NC(=O)C1N

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound belongs to the benzazepine class, featuring a seven-membered azepine ring fused to a benzene moiety. The (3S) stereochemistry at the amino-bearing carbon and 7,9-difluoro substitutions on the aromatic ring define its unique spatial and electronic properties. The IUPAC name systematically describes its structure: a tetrahydro-1-benzazepin-2-one core with amino and fluorine functional groups.

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC₁₀H₁₀F₂N₂O
Molecular Weight212.20 g/mol
IUPAC Name(3S)-3-amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one
SMILES NotationC1CC2=C(C(=C(C=C2F)F)NC1=O)N
InChI KeyCBGXQEBAKDRZNY-QMMMGPOBSA-N

The fluorine atoms at positions 7 and 9 introduce electronegative centers, influencing electron distribution and intermolecular interactions. This substitution pattern is critical for modulating bioavailability and target binding affinity.

Synthesis and Characterization

Synthetic Pathways

Industrial synthesis involves multi-step organic reactions, typically starting from fluorinated benzene precursors. Key steps include:

  • Ring Formation: Cyclization of appropriately substituted aniline derivatives to construct the benzazepine core.

  • Stereochemical Control: Asymmetric catalysis or chiral resolution to ensure the (3S) configuration, crucial for pharmacological activity.

  • Functionalization: Introduction of the amino group via reductive amination or nucleophilic substitution.

Reaction conditions (temperature: 60–80°C, pH 7–9) are carefully optimized to maximize yield (>75%) and enantiomeric excess (>98%).

Analytical Validation

Post-synthetic characterization employs:

  • Nuclear Magnetic Resonance (NMR): ¹⁹F NMR confirms fluorine positions, while ¹H NMR verifies ring saturation and stereochemistry.

  • High-Performance Liquid Chromatography (HPLC): Purity assessments (>95% by area normalization) using C18 columns with acetonitrile/water mobile phases.

  • Mass Spectrometry: ESI-MS validates molecular weight (m/z 212.20 [M+H]⁺).

SupplierPurityPackagingPrice Range (USD)
AChemBlock≥95%50 mg$120–$150
EvitaChem≥98%100 mg$200–$250
AstaTech Inc.≥97%250 mg$450–$500

Prices reflect small-scale procurement; bulk purchases may reduce costs by 20–30%.

Future Directions

Research Opportunities

  • Target Identification: High-throughput screening against GPCR libraries.

  • Structure-Activity Relationships (SAR): Systematic variation of fluorine positions and amino group substituents.

  • Pharmacokinetic Studies: In vivo absorption and distribution profiling.

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